Ephedroxane Prolongs Hexobarbital-Induced Hypnosis 3.3-Fold vs. Stimulatory Ephedrine
In a direct comparative study of CNS effects in mice, ephedroxane (200 mg/kg, i.p.) significantly prolonged hexobarbital-induced sleeping time by approximately 3.3-fold relative to control, demonstrating a potent inhibitory effect on the central nervous system [1]. In stark contrast, ephedrine (EP) and pseudoephedrine (PEP) exhibited intense stimulatory and weaker stimulatory activities, respectively, indicating a functional antagonism of sedative-hypnotic agents [1].
| Evidence Dimension | CNS Effect on Sedative-Hypnotic Potentiation |
|---|---|
| Target Compound Data | Prolonged hexobarbital-induced hypnosis by ~3.3-fold (at 200 mg/kg, i.p.) |
| Comparator Or Baseline | Ephedrine (EP): Intense stimulatory activity; Pseudoephedrine (PEP): Weaker stimulatory activity |
| Quantified Difference | Opposite pharmacological effect: Ephedroxane enhances hypnosis; ephedrines are stimulants |
| Conditions | In vivo assay in mice; hexobarbital-induced sleeping time; intraperitoneal administration |
Why This Matters
This qualitative reversal of CNS activity—from stimulation to inhibition—is critical for researchers investigating sedative, anxiolytic, or hypnotic mechanisms, where ephedrine analogs would be counterproductive.
- [1] Hikino, H., Ogata, K., Kasahara, Y., & Konno, C. (1985). Pharmacology of ephedroxanes. Journal of Ethnopharmacology, 13(2), 175-191. doi:10.1016/0378-8741(85)90005-4 View Source
